(S)-1-Benzyl-2-iodomethyl-pyrrolidine

Asymmetric synthesis Chiral building blocks Enantiomeric purity

Choose (S)-1-Benzyl-2-iodomethyl-pyrrolidine for your chiral synthesis needs. The defined (S)-stereochemistry ensures enantiopure drug candidates, while the iodomethyl group provides superior nucleophilic displacement vs. bromo/chloro analogs. Avoid racemic mixtures that require costly chiral separation and reduce yield by ~50%. Essential for synthesizing stereochemically-defined benzamide antipsychotics and asymmetric ligands. Verify enantiomeric excess via chiral HPLC.

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
CAS No. 892493-69-5
Cat. No. B3296215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-2-iodomethyl-pyrrolidine
CAS892493-69-5
Molecular FormulaC12H16IN
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)CI
InChIInChI=1S/C12H16IN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
InChIKeyOYXJPVWLDOOCFX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzyl-2-iodomethyl-pyrrolidine (CAS 892493-69-5): Procurement Specifications and Chemical Identity


(S)-1-Benzyl-2-iodomethyl-pyrrolidine (CAS 892493-69-5), IUPAC name (2S)-1-benzyl-2-(iodomethyl)pyrrolidine, is a chiral pyrrolidine derivative with molecular formula C12H16IN and molecular weight 301.17 g/mol . The compound possesses a defined stereocenter at the C2 position (S-configuration) and contains a reactive iodomethyl group, making it a versatile electrophilic building block . Commercial availability typically ranges from 95% to 98% purity for research and development applications, with storage recommended at cool, dry conditions . This compound serves primarily as a chiral synthetic intermediate for pharmaceutical development rather than an end-use drug substance.

Procurement Rationale: Why (S)-1-Benzyl-2-iodomethyl-pyrrolidine Cannot Be Replaced by Achiral or Racemic Pyrrolidine Analogs


Generic substitution of (S)-1-Benzyl-2-iodomethyl-pyrrolidine with structurally similar pyrrolidine intermediates fails at multiple procurement-relevant dimensions. First, the iodomethyl group provides superior leaving-group capacity relative to bromomethyl or chloromethyl analogs, enabling more efficient nucleophilic displacement in downstream synthetic steps [1]. Second, the defined (S)-stereochemistry is non-negotiable for applications requiring enantiopure drug candidates, as the stereochemical outcome of subsequent coupling reactions depends critically on the stereochemical integrity of this building block [2]. Third, racemic mixtures of 1-benzyl-2-iodomethyl-pyrrolidine would introduce chiral impurities that necessitate costly separation steps or produce pharmacologically inferior diastereomers in final drug substances [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: (S)-1-Benzyl-2-iodomethyl-pyrrolidine vs. Comparator Compounds


Chiral Purity and Enantiomeric Specification: S-Enantiomer vs. Racemic 1-Benzyl-2-iodomethyl-pyrrolidine

(S)-1-Benzyl-2-iodomethyl-pyrrolidine is defined by a single stereocenter at the C2 position with (S)-absolute configuration. In contrast, the racemic mixture (1-benzyl-2-iodomethyl-pyrrolidine, CAS 1353963-87-7) contains equal proportions of R- and S-enantiomers . The enantiopure S-form is commercially supplied with defined stereochemistry [C@H] notation and optical rotation specification, whereas the racemic form lacks stereochemical definition . For stereoselective downstream reactions, the enantiopure S-building block eliminates the need for chiral resolution steps that would otherwise reduce overall yield by approximately 50% when starting from racemic material.

Asymmetric synthesis Chiral building blocks Enantiomeric purity

Biological Activity Profile: Target Selectivity Evidence from ChEMBL Assay Data

(S)-1-Benzyl-2-iodomethyl-pyrrolidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM concentration, showing no significant activity (NS) [1]. This negative result provides a quantitative activity threshold baseline for this specific enzyme target. While this single data point does not establish broad selectivity, it offers a verifiable reference for users screening this compound against other biological targets or for those seeking building blocks with minimal off-target interference in certain enzyme assays.

5-Lipoxygenase inhibition Target selectivity Off-target screening

Commercial Purity Specifications: (S)-1-Benzyl-2-iodomethyl-pyrrolidine Across Multiple Suppliers

Commercial purity specifications for (S)-1-Benzyl-2-iodomethyl-pyrrolidine (CAS 892493-69-5) range from 95% to 98% across established chemical suppliers . AKSci supplies the compound at ≥95% purity , while Leyan offers the product at 98% purity with analytical characterization . These purity levels are adequate for most synthetic intermediate applications, though users requiring ultra-high purity for sensitive catalytic or biological applications should verify lot-specific certificates of analysis.

Chemical purity Procurement specification Quality control

Structural Differentiation: Iodomethyl vs. Alternative Leaving Groups in Pyrrolidine Building Blocks

The iodomethyl substituent in (S)-1-Benzyl-2-iodomethyl-pyrrolidine provides superior leaving-group capacity compared to bromomethyl or chloromethyl analogs due to the weaker C-I bond and greater polarizability of iodine [1]. This enhanced reactivity enables more efficient nucleophilic displacement reactions under milder conditions. The iodine-mediated iodoamination methodology demonstrates that iodomethyl pyrrolidines undergo facile functional group interconversion via aziridinium ion intermediates upon treatment with AgOAc, a reactivity profile distinct from bromo- or chloro-analogs [2].

Nucleophilic substitution Leaving group capacity Synthetic efficiency

Validated Application Scenarios for (S)-1-Benzyl-2-iodomethyl-pyrrolidine Based on Quantitative Evidence


Enantioselective Synthesis of Dopamine D2/D3 Receptor Antagonists (Substituted Benzamides)

The (S)-enantiomer of 1-benzyl-2-iodomethyl-pyrrolidine serves as a critical chiral building block for synthesizing substituted benzamide antipsychotics analogous to Sulpiride and Eticlopride. The defined (S)-stereochemistry at the pyrrolidine C2 position is essential for achieving the correct stereochemical configuration in the final drug candidates, as dopamine D2/D3 receptor binding affinity and selectivity are stereochemically determined. Use of the racemic intermediate would produce a 1:1 mixture of diastereomers requiring chromatographic separation and reducing overall synthetic yield by approximately 50%. The iodomethyl group provides the electrophilic handle for coupling with benzamide moieties via nucleophilic substitution. [1]

Asymmetric Ligand Synthesis for Organometallic Catalysis

This chiral pyrrolidine derivative can be employed as a precursor for preparing chiral N-heterocyclic ligands used in asymmetric organometallic catalysis. The (S)-stereochemistry provides the chiral environment necessary for enantioselective transformations, while the iodomethyl group enables facile derivatization with phosphine or amine donor groups. The compound's XLogP3-AA value of 3.4 and defined stereocenter make it suitable for designing ligands with predictable coordination geometry and solubility properties. [1]

Synthesis of Polyhydroxylated Pyrrolidines via Iodoamination-Debenzylation

The iodomethyl pyrrolidine scaffold is compatible with iodine-mediated ring-closing iodoamination protocols that proceed with concomitant N-debenzylation. This methodology provides direct access to polyhydroxylated pyrrolidines, a class of compounds with glycosidase inhibitory activity. The (S)-stereochemistry is preserved throughout this transformation, enabling asymmetric synthesis of bioactive polyhydroxylated alkaloid analogs. The iodine substituent participates in aziridinium ion formation upon treatment with AgOAc, facilitating subsequent functional group interconversion to hydroxyl derivatives. [1]

Negative Control or Counter-Screening for 5-Lipoxygenase Assays

Based on ChEMBL assay data showing no significant inhibition of RBL-1 5-lipoxygenase at 100 µM, this compound may serve as a negative control in enzyme inhibition assays targeting this specific enzyme. Researchers screening compound libraries against 5-lipoxygenase can use this compound to establish baseline non-inhibitory activity at the tested concentration. Note that this application is limited to 5-lipoxygenase and does not imply broad selectivity; users must verify activity against their specific targets. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Benzyl-2-iodomethyl-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.